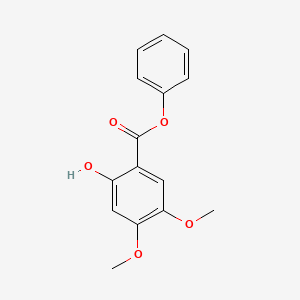

Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

phenyl 2-hydroxy-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXURAFZSOJQXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698444 | |

| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877997-98-3 | |

| Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl 2-hydroxy-4,5-dimethoxybenzoate chemical properties

An In-Depth Technical Guide to Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Abstract

This compound is a substituted aromatic ester with significant relevance in synthetic and medicinal chemistry. It serves as a critical intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1][2] Notably, it is recognized as a process impurity in the manufacturing of Acotiamide, a gastroprokinetic agent used for treating functional dyspepsia.[][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, reactivity, and applications, tailored for researchers and drug development professionals. The narrative emphasizes the causal relationships behind synthetic strategies and analytical methodologies, ensuring a deep, field-proven understanding of the compound.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its core identity and physical characteristics. This compound is a derivative of 2-hydroxy-4,5-dimethoxybenzoic acid, featuring a phenyl ester functional group.[1] Its structure combines a stable aromatic core with reactive sites that are pivotal to its role in chemical synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is presented in Table 1. These parameters are essential for handling, storage, and experimental design.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₅ | [1][2][5][6] |

| Molecular Weight | 274.27 g/mol | [1][2][5][6] |

| CAS Number | 877997-98-3 | [1][6][7] |

| Appearance | White powder | [5][8] |

| Boiling Point | 431.2 ± 45.0 °C (Predicted) | [2][8][9] |

| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [2][8][9] |

| Purity | ≥98% (Typical commercial grade) | [2][7][10] |

| Storage Conditions | 2-8°C, airtight, dry, under nitrogen | [2][10] |

| Synonyms | Benzoic acid, 2-hydroxy-4,5-dimethoxy-, phenyl ester; Acotiamide Impurity 35 |[8][10] |

Synthesis and Purification

The primary and most established route for synthesizing this compound is through the direct esterification of its carboxylic acid precursor, 2-hydroxy-4,5-dimethoxybenzoic acid.[1][7] The choice of reagents and conditions is critical for achieving high yield and purity.

Synthetic Pathway Overview

The reaction involves the formation of an ester bond between the carboxylic acid group of 2-hydroxy-4,5-dimethoxybenzoic acid and a phenyl group. A common and efficient method employs triphenyl phosphite in the presence of an acid catalyst.[1][] This approach is favored because it proceeds under relatively controlled conditions and results in a high yield. The precursor, 2-hydroxy-4,5-dimethoxybenzoic acid, can itself be synthesized from 2,4,5-trimethoxybenzoic acid via selective demethylation.[11][12]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification

This protocol describes a validated, high-yield synthesis method.[][7][13] The causality for each step is explained to provide a deeper understanding of the process.

-

Reactor Setup:

-

Action: Add toluene (170g), 2-hydroxy-4,5-dimethoxybenzoic acid (170g, 0.86 mol), and triphenyl phosphite (266g, 0.86 mol) to a suitable reaction flask.

-

Causality: Toluene serves as a solvent that can be heated to reflux to provide the necessary reaction temperature. An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric oxygen and moisture.[][7]

-

-

Catalysis:

-

Action: Carefully add concentrated sulfuric acid (4.5 mL) to the mixture while stirring.

-

Causality: Sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenoxy group from triphenyl phosphite.[14][15]

-

-

Reaction:

-

Action: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2.5 to 3 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the esterification reaction to proceed at a practical rate. Refluxing ensures a constant temperature while preventing solvent loss.[1][]

-

-

Work-up and Precipitation:

-

Action: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature. Add methanol (5g) and stir for 30 minutes, followed by the addition of water (2.5g) and another 30 minutes of stirring.[7]

-

Causality: Methanol is added to react with any unreacted triphenyl phosphite. The subsequent addition of water, an anti-solvent, causes the desired organic product, which is poorly soluble in the aqueous-methanolic mixture, to precipitate out of the solution, separating it from more soluble impurities.[7]

-

-

Isolation and Purification:

-

Action: Filter the precipitated crystals and wash with ethanol. Dry the product under reduced pressure.

-

Causality: Filtration isolates the solid crude product. Washing with a solvent like ethanol removes residual soluble impurities. Drying under vacuum efficiently removes residual solvents without requiring high temperatures that could degrade the product. This process typically yields the final compound with high purity (e.g., 96% yield).[7]

-

Analytical Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. A combination of spectroscopic techniques is employed to verify the identity and purity of this compound.[1]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecule's carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, the phenolic hydroxyl proton, and the two methoxy groups. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show separate signals for each unique carbon atom. Key expected peaks include the ester carbonyl carbon (around 165-170 ppm), aromatic carbons attached to oxygen (downfield), other aromatic carbons (110-140 ppm), and the two methoxy carbons (around 55-60 ppm).[16][17] Quaternary carbons, such as the one in the carbonyl group, typically show weaker signals.[18]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.[1] The mass spectrum would show a molecular ion peak [M]+ corresponding to the exact mass of C₁₅H₁₄O₅ (274.0841).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic absorption bands would be observed for the phenolic -OH stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the ester C=O stretch (strong, ~1730-1750 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-O stretches from the ether and ester groups (~1000-1300 cm⁻¹).

General Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve a few milligrams of the purified solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[19] For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

-

Instrument Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H and ¹³C spectra.[19] A standard FT-IR spectrometer is used to obtain the infrared spectrum. A mass spectrometer (e.g., GC-MS or LC-MS) is used to obtain the mass spectrum.[19]

-

Data Processing: The raw data from each instrument is processed (e.g., Fourier transformation for NMR and IR) to generate the final spectra.

-

Data Analysis: Analyze the processed spectra to assign peaks to specific atoms or functional groups within the molecule, comparing the results with expected values and reference data to confirm the structure.[1]

Chemical Reactivity

The chemical behavior of this compound is dictated by its functional groups: the phenolic hydroxyl, the phenyl ester, and the electron-rich aromatic ring.

-

Oxidation: The phenolic ring is susceptible to oxidation, which can form quinone-like structures. Common oxidizing agents like potassium permanganate could be used, though such reactions may be non-selective.[1]

-

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would cleave the ester and produce 2-hydroxy-4,5-dimethoxybenzyl alcohol and phenol.

-

Nucleophilic Substitution: The phenyl ester group can undergo nucleophilic substitution.[1] For instance, reaction with an amine could yield the corresponding amide, a common transformation in the synthesis of pharmaceutical derivatives.[13]

Applications and Biological Relevance

This compound is not typically an end-product but rather a valuable building block and a compound of interest in pharmaceutical quality control.

Caption: Dual role of the compound in pharmaceutical development.

-

Pharmaceutical Intermediate: Its primary utility lies in its role as an intermediate for creating more complex molecules.[1][2][5] The ester can be hydrolyzed or transesterified, and the phenolic group can be further functionalized, making it a versatile precursor in multi-step syntheses.

-

Acotiamide Impurity: It is a known and monitored impurity in the synthesis of Acotiamide.[1][] Its presence in the final drug product must be controlled to meet regulatory standards, making its synthesis and characterization essential for quality assurance in the pharmaceutical industry.

-

Potential Bioactivity: While less studied directly, the molecule possesses structural motifs associated with biological activity.

-

Anti-inflammatory Properties: Research on structurally similar compounds suggests it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins.[] This could potentially reduce inflammation and pain.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties.[] this compound can likely donate a hydrogen atom from its hydroxyl group to neutralize free radicals.

-

Antimicrobial Effects: Preliminary studies have indicated that it may possess antimicrobial properties against various bacterial strains.[1]

-

Conclusion

This compound is a compound of significant industrial and research interest. A thorough understanding of its synthesis, purification, and analytical properties is critical for its effective use as a chemical intermediate and for its management as a pharmaceutical impurity. The methodologies and insights presented in this guide provide a robust framework for scientists and researchers working with this versatile molecule, grounding practical protocols in the fundamental principles of chemical reactivity and analysis.

References

- 1. This compound | 877997-98-3 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 4. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 5. vihitabio.com [vihitabio.com]

- 6. This compound | C15H14O5 | CID 53424183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 877997-98-3 [chemicalbook.com]

- 8. This compound CAS 877997-98-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. echemi.com [echemi.com]

- 10. chemscene.com [chemscene.com]

- 11. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 12. CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 14. EP0923532A4 - Esterification of phenols - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Phenyl 2-hydroxy-4,5-dimethoxybenzoate (CAS Number: 877997-98-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a key organic compound with significant applications in pharmaceutical synthesis and potential as a bioactive molecule. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. Particular focus is given to its crucial role as an intermediate in the manufacturing of the gastroprokinetic agent Acotiamide. Furthermore, this guide delves into its prospective biological activities, including its putative role as a cyclooxygenase (COX) inhibitor, an antioxidant, and an antimicrobial agent, supported by data from structurally related compounds. Methodologies for relevant biological assays are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 877997-98-3 | [2] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][2] |

| Molecular Weight | 274.27 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | White or off-white crystalline solid | [3] |

| Boiling Point (Predicted) | 431.2 ± 45.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [4] |

| Storage | 2-8°C, airtight, dry | [5] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with a phenyl donor, such as triphenyl phosphite, in the presence of an acid catalyst.[1][6]

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of methodologies described in the literature.[1][6]

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 equivalent), triphenyl phosphite (1.0 equivalent), and toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to 110°C and maintain it at this temperature with stirring for approximately 3 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add methanol, followed by the addition of water, while stirring.

-

Isolation: The crude product will precipitate out of the solution. Isolate the solid by filtration.

-

Purification: Wash the crude product with ethanol to remove impurities and dry under reduced pressure to yield the pure this compound.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Acotiamide.[1] Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia.[]

Synthesis of Acotiamide

This compound serves as the activated form of the 2-hydroxy-4,5-dimethoxybenzoyl moiety, which is subsequently coupled with an aminothiazole derivative.

Caption: Role of this compound in Acotiamide synthesis.

Potential Biological Activities and Therapeutic Applications

While primarily utilized as a synthetic intermediate, this compound and structurally related compounds exhibit promising biological activities that warrant further investigation.

Anti-inflammatory Activity: Potential COX Inhibition

The proposed mechanism involves the inhibition of the COX-2 enzyme, which is upregulated during inflammation.[11]

Caption: Proposed mechanism of COX-2 inhibition.

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound suggests potential antioxidant activity. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom to neutralize reactive oxygen species.[12] The antioxidant capacity of hydroxybenzoic acid derivatives is well-documented and often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol. A positive control such as Trolox or ascorbic acid should also be prepared.

-

Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[14]

Antimicrobial Activity

Derivatives of hydroxybenzoic acid have been shown to possess antimicrobial properties against a range of bacteria and fungi.[15][16] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. While specific minimum inhibitory concentration (MIC) values for this compound are not widely published, its structural similarity to other active phenolic compounds suggests that it may exhibit similar properties.[17] Further investigation using standardized microdilution methods is warranted to determine its antimicrobial spectrum and potency.[15]

Spectroscopic Data (Predicted)

While a comprehensive, publicly available set of spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

-

¹H NMR: Expected signals would include singlets for the two methoxy groups, signals in the aromatic region for the protons on the dimethoxy-substituted ring, and signals in the aromatic region for the protons on the phenyl ester ring. A broad singlet corresponding to the hydroxyl proton is also anticipated.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the carbons of the methoxy groups.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic rings and methyl groups, the C=O stretch of the ester, and C-O stretches for the ester and ether linkages.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (274.27 g/mol ), along with fragmentation patterns characteristic of a phenyl ester and a dimethoxy-substituted benzene ring.

Conclusion

This compound is a valuable fine chemical with a critical and well-established role in the pharmaceutical industry as a precursor to Acotiamide. Beyond its synthetic utility, its chemical structure suggests a range of potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide has synthesized the available information on this compound and provided a framework for future research. Further investigation, particularly to obtain quantitative data on its biological properties and detailed spectroscopic characterization, will be crucial in unlocking its full potential for therapeutic applications.

References

- 1. This compound | 877997-98-3 | Benchchem [benchchem.com]

- 2. This compound | C15H14O5 | CID 53424183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 877997-98-3 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. turkjps.org [turkjps.org]

Synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate from 2-hydroxy-4,5-dimethoxybenzoic acid

Foreword: The Strategic Importance of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

This compound is a molecule of significant interest in the pharmaceutical and organic synthesis sectors. Its structural framework, featuring a substituted benzoic acid esterified with a phenyl group, serves as a valuable scaffold for the development of more complex molecules. Notably, it is recognized as a key intermediate and a known impurity in the synthesis of Acotiamide, a drug utilized for the treatment of functional dyspepsia[1][]. Beyond its role in pharmaceutical manufacturing, this compound has demonstrated potential antimicrobial and anti-inflammatory properties, making it a subject of ongoing research in medicinal chemistry[1].

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the synthesis of this compound from 2-hydroxy-4,5-dimethoxybenzoic acid. More than a mere recitation of steps, this document elucidates the causal relationships behind the experimental choices, offering a robust framework for understanding and executing this important chemical transformation.

The Synthetic Blueprint: From Carboxylic Acid to Phenyl Ester

The esterification of a carboxylic acid with a phenol presents a unique challenge compared to esterification with aliphatic alcohols. The reduced nucleophilicity of the phenolic hydroxyl group necessitates an activation strategy for the carboxylic acid. The protocol detailed herein employs triphenyl phosphite as an activating agent in the presence of a strong acid catalyst, a method that has proven to be highly efficient for this transformation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and high-yielding procedure for the synthesis of this compound[3][4].

Materials and Reagents:

-

2-hydroxy-4,5-dimethoxybenzoic acid

-

Triphenyl phosphite

-

Toluene

-

Concentrated sulfuric acid (98%)

-

Methanol

-

Deionized water

-

Ethanol

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert gas supply

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, under an inert atmosphere of argon or nitrogen, combine 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 equivalent), toluene (as solvent), and triphenyl phosphite (1.0 to 1.5 equivalents).

-

Catalyst Addition: With vigorous stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 110°C in toluene) and maintain this temperature for 2.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. Add methanol (approximately 3-4 times the initial weight of the benzoic acid) and continue stirring for 30 minutes. Subsequently, add deionized water (approximately 1.5-2 times the initial weight of the benzoic acid) and stir for an additional 30 minutes to ensure complete precipitation of the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with ethanol to remove impurities. Dry the purified this compound under reduced pressure to a constant weight. A yield of approximately 96% can be expected[3][4].

Experimental Workflow Diagram:

References

Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is an aromatic organic compound with the molecular formula C₁₅H₁₄O₅.[1][2] This phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid presents as a white to pale yellow crystalline solid and has garnered attention in the scientific community for its role as a key intermediate in the synthesis of pharmaceuticals and its potential as a biologically active molecule.[2] Notably, it is a crucial component in the production of Acotiamide, a drug used for treating functional dyspepsia.[3] This guide provides a comprehensive overview of the known and potential biological activities of this compound, its mechanism of action, and detailed experimental protocols for its investigation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic applications.

Chemical Properties and Synthesis

Understanding the chemical nature of this compound is fundamental to appreciating its biological potential.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol [1] |

| CAS Number | 877997-98-3[1] |

| Appearance | White to pale yellow crystalline solid[2] |

| IUPAC Name | This compound[1] |

A common and efficient method for the synthesis of this compound involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite.[4][5] This reaction is typically carried out in a toluene solvent under a nitrogen atmosphere, with concentrated sulfuric acid serving as a catalyst.[4][5] The mixture is heated to allow for the esterification to proceed, and the crude product is subsequently precipitated and purified.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction flask under an argon or nitrogen atmosphere, combine toluene, 2-hydroxy-4,5-dimethoxybenzoic acid, and triphenyl phosphite.[5]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[5]

-

Heating: Heat the reaction mixture to reflux (approximately 110°C) with constant stirring for 2.5 to 3 hours.[4][5]

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Add methanol and continue stirring, followed by the addition of water to precipitate the crude product.[4][5]

-

Purification: Filter the precipitated crystals and wash them with water and then ethanol to yield the purified this compound.[4] Dry the final product under reduced pressure.[5]

Caption: Workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate

This compound is a recognized impurity and a critical intermediate in the synthesis of Acotiamide, a gastroprokinetic agent used to treat functional dyspepsia.[3] Its purity and structural integrity are paramount in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The synthesis of Acotiamide typically involves the reaction of this compound with other precursors to build the final drug molecule.[4][6]

Potential Biological Activities

While comprehensive biological studies specifically on this compound are limited, its chemical structure as a phenolic compound suggests a range of potential therapeutic activities. The biological effects of structurally similar compounds provide a strong basis for inferring its potential.

Antimicrobial Activity

Table 2: Antimicrobial Activity of the Related Compound Methyl 3-hydroxy-4,5-dimethoxybenzoate

| Microorganism | Type | MIC (mg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 5 |

| Bacillus subtilis | Gram-positive bacteria | 20 |

| Escherichia coli | Gram-negative bacteria | 10 |

| Xanthomonas oryzae pv. oryzae | Gram-negative bacteria | 15 |

| Rhizopus sp. | Fungus | 5 |

| Data for Methyl 3-hydroxy-4,5-dimethoxybenzoate, a structurally related compound.[7] |

The antimicrobial efficacy of this compound can be systematically evaluated using standard microbiological assays.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory effects.[2] A plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The inhibition of COX enzymes would lead to a reduction in the production of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Assay Setup: In a 96-well plate, add the enzyme, a chromogenic or fluorogenic substrate, and various concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: Measure the absorbance or fluorescence at appropriate intervals to determine the rate of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests its potential as an antioxidant. Phenolic compounds can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to quantify this activity.[8][9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of this compound and a solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.[10][11]

Potential Anticancer Activity

Many phenolic compounds and phenyl benzoate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] Although no specific studies on the anticancer properties of this compound have been reported, its structural features warrant investigation into its potential as an anticancer agent. Standard cytotoxicity assays, such as the MTT or resazurin assay, can be used to evaluate its effect on the proliferation of cancer cells.[14]

Future Directions and Conclusion

This compound is a molecule of significant interest, primarily due to its established role in pharmaceutical synthesis and its promising, yet largely unexplored, biological activities. The existing literature on structurally related compounds strongly suggests its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.

For researchers and drug development professionals, this compound represents a valuable scaffold for the development of new therapeutic agents. Future research should focus on:

-

Quantitative Biological Evaluation: Performing detailed in vitro studies to determine the MIC values against a broad spectrum of pathogens, and IC50 values in antioxidant and anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.

-

In Vivo Studies: Investigating its efficacy and safety in animal models of infection, inflammation, and oxidative stress-related diseases.

-

Anticancer Potential: Screening for cytotoxic activity against a panel of cancer cell lines to explore its potential in oncology.

References

- 1. This compound | C15H14O5 | CID 53424183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 877997-98-3 | Benchchem [benchchem.com]

- 3. CN105198832A - Preparation method of acotiamide hydrochloride - Google Patents [patents.google.com]

- 4. CN103387552B - Prepare the method for acotiamide hydrochloride hydrate - Google Patents [patents.google.com]

- 5. This compound | 877997-98-3 [chemicalbook.com]

- 6. CN106316979A - Acotiamide hydrochloride preparation method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Technical Guide for Drug Discovery Professionals

Abstract

Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a notable organic compound, stands at the intersection of synthetic chemistry and pharmacology. While recognized as a key intermediate in the synthesis of the gastroprokinetic agent Acotiamide, its intrinsic bioactivities suggest a broader therapeutic potential. This technical guide provides an in-depth exploration of this compound, moving beyond its role as a synthetic precursor to elucidate its potential as a lead compound in drug discovery. We will delve into its physicochemical properties, established synthetic routes, and critically, its putative mechanisms of action in inflammation, oxidative stress, and microbial infections. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to stimulate further investigation into this promising molecule.

Introduction: A Molecule of Dual Significance

This compound (C15H14O5, M.W. 274.27 g/mol ) is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.[1][2] Its primary role in the pharmaceutical industry has been as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals.[1][3] Most notably, it serves as an impurity in the synthesis of Acotiamide, a drug utilized for the treatment of functional dyspepsia.[4] However, the inherent chemical scaffold of this compound, featuring a phenolic hydroxyl group and methoxy substitutions on the benzene ring, hints at a rich pharmacology that warrants independent investigation. Preliminary studies and the activities of structurally related compounds suggest that it possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a person of interest for drug development programs.[1][4]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H14O5 | [1][5] |

| Molecular Weight | 274.27 g/mol | [1][5] |

| CAS Number | 877997-98-3 | [5][6] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Boiling Point | 431.2±45.0 °C (Predicted) | [3] |

| Density | 1.250±0.06 g/ml (Predicted) | [3] |

| Storage | 2-8°C, airtight, dry | [3] |

Synthetic Route

The synthesis of this compound is well-documented, with a common and efficient method involving the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid.

Reaction: 2-hydroxy-4,5-dimethoxybenzoic acid reacts with triphenyl phosphite in the presence of a catalytic amount of concentrated sulfuric acid under a nitrogen atmosphere. The reaction is typically carried out in a toluene solvent and heated to reflux (approximately 110°C) for several hours.[4][7]

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Under a nitrogen atmosphere, add toluene, triphenyl phosphite, 2-hydroxy-4,5-dimethoxybenzoic acid, and concentrated sulfuric acid to a reaction vessel.[4]

-

Heat the mixture to reflux at 110°C and maintain for approximately 3 hours.[4]

-

After the reaction is complete, cool the mixture to 20°C.[4]

-

Slowly add methanol to the reaction mixture, followed by the addition of water to induce precipitation of the crude product.[4]

-

Filter the precipitate and wash with water.[4]

-

Further purify the crude product by washing with ethanol to yield pure this compound.[4]

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is predicated on its observed anti-inflammatory, antioxidant, and antimicrobial activities. While direct, in-depth mechanistic studies on this specific molecule are limited, a strong case for its potential can be built upon existing preliminary data and the well-documented activities of structurally analogous compounds.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound has demonstrated the ability to inhibit the production of inflammatory mediators.[4]

Putative Mechanism of Action: COX Inhibition

A plausible mechanism for its anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[4] Both COX-1 and COX-2 are potential targets. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay can be employed to determine the in vitro COX-1 and COX-2 inhibitory activity.[8][9]

-

Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing co-factors such as hematin and L-epinephrine.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Detection: Measure the product (e.g., Prostaglandin G2 or PGE2) formation using a fluorescent probe or LC-MS/MS.[4][8]

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway: Potential Modulation of NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10][11] Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway. The inhibition of NF-κB activation prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12][13] While direct evidence for this compound is pending, its structural similarity to other NF-κB inhibiting phenolic compounds suggests this as a probable mechanism.[13][14]

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[7][15][16]

-

Cell Culture: Use a cell line (e.g., HEK293T or RAW264.7) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Pre-treat the cells with various concentrations of this compound.

-

Stimulation: Induce NF-κB activation with an inflammatory stimulus like TNF-α or LPS.

-

Lysis: After a suitable incubation period, lyse the cells.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activity.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of diseases. Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.[14] this compound has been shown to exhibit strong antioxidant activity.[4]

Mechanism of Action: Free Radical Scavenging

The phenolic hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The methoxy groups can also influence the antioxidant capacity through their electron-donating effects.

Experimental Protocol: In Vitro Antioxidant Assays

Several assays can be used to quantify antioxidant capacity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to bleach the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, it measures the scavenging of the ABTS radical cation.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: Measures the ability of the antioxidant to protect a fluorescent probe from oxidative degradation.

Quantitative Antioxidant Data for Structurally Related Compounds

| Compound | Antioxidant Assay | Result | Source |

| Dehydrozingerone derivatives | In vitro antioxidant activity | High | [17][18] |

| 5-methylpyrimidine-2,4-diol | ABTS, DPPH, H2O2 | IC50: 0.98, 0.90, 5 µg/mL | [10] |

| 2,5-dihydroxybenzoic acid | FRAP | 236.00 µM Fe2+ | [3] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens is a major global health threat, necessitating the discovery of new antimicrobial agents. Phenolic compounds have long been known for their antimicrobial properties.[19] this compound has been reported to have antimicrobial activity, though the specific spectrum of this activity requires further elucidation.[1]

Putative Mechanism of Action

The antimicrobial action of phenolic compounds is often multifactorial, involving disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.[17]

-

Broth Microdilution Method:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits growth.

-

Antimicrobial Activity of Structurally Related Compounds

| Compound | Microorganism | MIC (mg/mL) | Source |

| 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | 2 | [3] |

| 3,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | 2 | [3] |

| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, Fusarium culmorum | Active | [20] |

Pharmacokinetics and Toxicology: A Preliminary Outlook

While specific pharmacokinetic and toxicological data for this compound are scarce, insights can be gleaned from studies on its structural precursor, gallic acid, and other dimethoxybenzoic acid derivatives.

Pharmacokinetics

Gallic acid is generally well-absorbed and rapidly metabolized and eliminated, with a half-life of approximately one hour in humans.[4][7] It is a Biopharmaceutics Classification System (BCS) class III substance, indicating high solubility but low permeability.[15] The addition of the phenyl ester group in this compound is likely to increase its lipophilicity, which could enhance its membrane permeability and alter its pharmacokinetic profile. One source suggests high gastrointestinal absorption and potential for blood-brain barrier permeability for the title compound, though this requires experimental validation.[2]

Toxicology

Studies on various dimethoxybenzoic acid derivatives generally indicate low acute toxicity.[8][21] For instance, 3,4-dimethoxybenzoic acid is not classified as acutely toxic but can cause skin and eye irritation.[8] Subchronic oral intake of some benzoic acid derivatives in animal models has been shown to primarily affect the hepatorenal system.[22] A comprehensive toxicological evaluation of this compound would be essential for its further development.

Future Directions and Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. While its role as a synthetic intermediate is well-established, its intrinsic bioactivities, particularly its anti-inflammatory, antioxidant, and antimicrobial properties, suggest a much broader utility.

Key areas for future research include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, with a focus on the NF-κB and MAPK pathways.

-

Quantitative Biological Profiling: Determining the IC50 values for COX-1 and COX-2 inhibition and establishing the MIC values against a comprehensive panel of pathogenic microorganisms.

-

Pharmacokinetic and Toxicological Profiling: Conducting in vitro and in vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) properties and to establish a comprehensive safety profile.

-

Lead Optimization: Utilizing the structure of this compound as a scaffold for medicinal chemistry efforts to design and synthesize analogs with enhanced potency, selectivity, and drug-like properties.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. This compound | 877997-98-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. This compound | C15H14O5 | CID 53424183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 877997-98-3 [chemicalbook.com]

- 7. bowdish.ca [bowdish.ca]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]

- 10. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]

- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

Phenyl 2-hydroxy-4,5-dimethoxybenzoate antioxidant properties.

An In-Depth Technical Guide to the Antioxidant Properties of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Abstract

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is a key etiological factor in a multitude of chronic and degenerative diseases.[1][2][3] Phenolic compounds, particularly derivatives of hydroxybenzoic acid, are recognized for their potent antioxidant capabilities.[4][5] this compound, a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid, has emerged as a compound of significant interest due to its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties.[6][] This technical guide provides a comprehensive exploration of the antioxidant profile of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical synthesis, fundamental mechanisms of antioxidant action, detailed protocols for in vitro and electrochemical evaluation, and the cellular pathways it may modulate.

Chemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is foundational to any investigation of its biological activity.

1.1. Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₁₅H₁₄O₅[6]

1.2. Synthesis Pathway

This compound is typically synthesized via an esterification process. A common and efficient method involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite.[6][9][10] The reaction is generally conducted in a toluene solvent under an inert atmosphere (e.g., argon or nitrogen) and catalyzed by concentrated sulfuric acid. The mixture is heated to reflux, followed by cooling and precipitation of the product through the addition of methanol and water.[6][9]

Caption: General workflow for the synthesis of this compound.

Mechanisms of Antioxidant Action

The antioxidant efficacy of this compound is rooted in its chemical structure, characteristic of phenolic compounds. Its activity can be broadly categorized into direct radical scavenging and indirect modulation of cellular defense systems.

2.1. Direct Radical Scavenging

The primary mechanism for direct antioxidant activity is the ability of the phenolic hydroxyl group to donate a hydrogen atom or an electron to neutralize highly reactive free radicals.[4] This process stabilizes the radical, terminating the oxidative chain reactions that lead to cellular damage. The methoxy groups on the benzene ring can further enhance this activity by influencing the electron density and stability of the resulting phenoxyl radical.

2.2. Indirect Antioxidant Effects: Modulation of the Nrf2-Keap1 Pathway

Beyond direct scavenging, sophisticated antioxidants can bolster the cell's intrinsic defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[11][12][13][14]

-

Under Basal Conditions: In a non-stressed state, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[11]

-

Under Oxidative Stress: When cells are exposed to oxidative stress or electrophilic compounds (like certain antioxidants), critical cysteine sensors in Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[11]

-

Nrf2 Activation: Stabilized Nrf2 accumulates and translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[11] This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., superoxide dismutase, catalase) and phase II detoxification enzymes.[5][12]

While direct studies on this compound's effect on the Nrf2 pathway are nascent, its structural similarity to other phenolic activators makes this a highly probable and significant mechanism of action.

Caption: The Nrf2-Keap1 antioxidant response pathway.

In Vitro Evaluation of Antioxidant Properties

A multi-assay approach is essential to comprehensively characterize the antioxidant profile of a compound. The following protocols describe standard, robust methods for evaluating this compound.

3.1. Spectrophotometric Assays

These assays are based on colorimetric changes and provide a rapid assessment of radical scavenging or reducing power.[15]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[16][17] The reduction of the violet-colored DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[18]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Create a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.[19]

-

In a 96-well plate or cuvette, add a small volume (e.g., 5 µL) of the sample or standard (e.g., Trolox) to a larger volume (e.g., 195 µL) of the DPPH solution.[16][18]

-

Incubate the mixture in the dark at room temperature for 30-60 minutes.[16][18]

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[19] The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green radical cation is reduced back to its colorless neutral form, a change measured by a decrease in absorbance.[19]

-

Protocol:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).[19]

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[18]

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 ± 0.02 at ~734 nm.[18]

-

Add a small volume of the test compound or standard to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 5-30 minutes), measure the absorbance at 734 nm.[18]

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay directly measures the electron-donating ability of an antioxidant.[20] It assesses the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺-TPTZ) form at low pH.[21][22][23][24] The intensity of the color is proportional to the antioxidant's reducing power.[21]

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[20][24]

-

Warm the FRAP reagent to 37°C.[21]

-

Add a small volume of the test sample or standard (e.g., FeSO₄) to the FRAP reagent.[24]

-

Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.[2][21][24]

-

The results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).[24]

-

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

3.2. Cell-Based Assays

Cell-based assays offer a more biologically relevant assessment by accounting for cellular uptake, metabolism, and localization of the test compound.[25][26]

Cellular Antioxidant Activity (CAA) Assay

-

Principle: The CAA assay quantifies antioxidant activity within a cellular environment.[25] Cultured cells, such as human hepatocarcinoma HepG2, are pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[26][27] Inside the cell, esterases cleave the diacetate to form DCFH, which is trapped.[26] Subsequently, a peroxyl radical generator like ABAP is added, which oxidizes the non-fluorescent DCFH to the highly fluorescent dichlorofluorescein (DCF).[25][28] An effective antioxidant will inhibit this oxidation, resulting in reduced fluorescence compared to the control.[29]

-

Protocol:

-

Culture cells (e.g., HepG2) in a 96-well plate to confluence.[28]

-

Treat the cells with various concentrations of this compound and the DCFH-DA probe.

-

After an incubation period to allow for uptake, wash the cells to remove the extracellular compound and probe.

-

Add a peroxyl radical generator (e.g., ABAP) to induce oxidative stress.[25]

-

Measure the fluorescence kinetically over time (e.g., 60 minutes) using a plate reader with excitation at ~485 nm and emission at ~538 nm.[28]

-

The results are often expressed as quercetin equivalents (QE), quantifying the activity relative to a standard antioxidant.[28]

-

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

3.3. Summary of Quantitative Data

The data generated from these assays should be compiled for clear comparison.

| Assay | Key Parameter Measured | Typical Unit of Expression | Standard Reference |

| DPPH | Radical Scavenging | IC₅₀ (µg/mL or µM) | Trolox, Gallic Acid |

| ABTS | Radical Cation Scavenging | TEAC (mg Trolox Eq./g) | Trolox |

| FRAP | Reducing Power | FRAP Value (µmol Fe²⁺ Eq./g) | FeSO₄ |

| CAA | Cellular Antioxidant Activity | CAA Value (µmol QE/100 µmol) | Quercetin |

Electrochemical Evaluation of Antioxidant Capacity

Electrochemical methods offer a rapid, sensitive, and direct way to screen for antioxidant activity.[30][31] Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used.[30][31][32]

-

Principle: These methods measure the redox potential and electron-transfer kinetics of a compound directly.[32] An antioxidant is oxidized at the surface of a working electrode (e.g., glassy carbon) as a potential is scanned.[32] The resulting current is proportional to the concentration of the antioxidant and its electron-donating ability. The main advantages over spectrophotometric assays are speed, simplicity, and the ability to directly measure the number of electrons transferred.[30]

Caption: General workflow for electrochemical antioxidant capacity measurement.

Transition to In Vivo Models

While in vitro and electrochemical data are crucial for initial screening and mechanistic understanding, they do not fully capture the complexities of a biological system.[33] To validate the therapeutic potential of this compound, transitioning to in vivo models is a critical next step.

-

Model Organisms: Simple organisms like the yeast Saccharomyces cerevisiae can provide initial insights into in vivo effects on cellular oxidative stress and defense systems.[34][35] More complex models, such as zebrafish or rodents, are necessary to study pharmacokinetics (absorption, distribution, metabolism, excretion) and efficacy in disease models.[2][36][37]

-

Endpoints: In vivo studies would assess the compound's ability to modulate biomarkers of oxidative stress, reduce tissue damage in disease models (e.g., inflammation, neurodegeneration), and enhance endogenous antioxidant enzyme levels.

Conclusion and Future Directions

This compound demonstrates significant potential as a potent antioxidant. Its activity is likely derived from a combination of direct radical scavenging, attributable to its phenolic structure, and the indirect modulation of crucial cellular defense pathways like Nrf2. The comprehensive suite of in vitro assays detailed in this guide provides a robust framework for quantifying and characterizing its antioxidant profile.

Future research should focus on:

-

Confirming Nrf2 Pathway Activation: Directly investigating the ability of this compound to stabilize Nrf2 and induce the expression of ARE-driven genes in relevant cell models.

-

Comprehensive In Vivo Evaluation: Conducting studies in animal models of oxidative stress-related diseases to determine bioavailability, therapeutic efficacy, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features responsible for its potent antioxidant activity, potentially leading to the development of even more effective compounds.

By systematically applying these methodologies, the scientific community can fully elucidate the therapeutic potential of this compound in preventing and treating diseases where oxidative stress is a key pathological component.

References

- 1. arborassays.com [arborassays.com]

- 2. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 877997-98-3 | Benchchem [benchchem.com]

- 8. This compound | C15H14O5 | CID 53424183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 877997-98-3 [chemicalbook.com]

- 10. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 11. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpsonline.com [ijpsonline.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ultimatetreat.com.au [ultimatetreat.com.au]

- 22. assaygenie.com [assaygenie.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. phcogres.com [phcogres.com]

- 25. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. zen-bio.com [zen-bio.com]

- 29. bioivt.com [bioivt.com]

- 30. Research Portal [bia.unibz.it]

- 31. Antioxidant Determining Using Electrochemical Method [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. ijpsr.com [ijpsr.com]

- 37. invivobiosystems.com [invivobiosystems.com]

Unlocking the Antimicrobial Potential of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Technical Guide for Researchers

Foreword: Charting a Course for Discovery

To the researchers, scientists, and drug development professionals at the forefront of antimicrobial innovation, this document serves as a comprehensive technical guide into the investigational landscape of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. While preliminary research suggests this compound possesses noteworthy antimicrobial and anti-inflammatory properties, a conspicuous gap exists in the public domain regarding specific, quantitative data on its antimicrobial efficacy and mechanism of action.[1] This guide, therefore, adopts a proactive and scientifically rigorous stance. It is structured not as a retrospective summary of established knowledge, but as a forward-looking roadmap for a comprehensive investigation into the antimicrobial potential of this promising molecule. By synthesizing established principles of antimicrobial research with the known characteristics of this compound, we will delineate a clear and actionable path for its evaluation, from initial screening to mechanistic elucidation.

Compound Profile: this compound

This compound (CAS 877997-98-3) is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.[1] Its chemical structure, characterized by a substituted benzene ring, suggests its potential for various biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₅ | PubChem |

| Molecular Weight | 274.27 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC | PubChem |

Currently, this compound is primarily recognized as an intermediate in the synthesis of pharmaceuticals, including Acotiamide, a drug for functional dyspepsia.[1][2] Its documented biological activities, though not extensively quantified in publicly accessible literature, include potential antimicrobial and anti-inflammatory effects.[1]

Synthesis

A common synthetic route for this compound involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite in toluene, catalyzed by concentrated sulfuric acid under a nitrogen atmosphere. The reaction mixture is heated, and the product is precipitated and purified.[1][3]

A Proposed Framework for Antimicrobial Evaluation

Given the nascent stage of research into the antimicrobial properties of this compound, a systematic and multi-faceted approach is essential. The following sections outline a comprehensive experimental plan designed to thoroughly characterize its antimicrobial potential.

Initial Screening: Determining the Spectrum of Activity

The foundational step in assessing any potential antimicrobial agent is to determine its spectrum of activity against a diverse panel of clinically relevant microorganisms.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6][7] This quantitative measure is a cornerstone of antimicrobial susceptibility testing.[7][8][9]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Proposed Panel of Test Microorganisms for MIC Screening

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus (including MRSA strains) | Escherichia coli | Candida albicans |

| Streptococcus pneumoniae | Pseudomonas aeruginosa | Aspergillus fumigatus |

| Enterococcus faecalis (including VRE strains) | Klebsiella pneumoniae | Cryptococcus neoformans |

Bactericidal vs. Bacteriostatic Activity

Following the determination of the MIC, it is crucial to discern whether the compound inhibits microbial growth (bacteriostatic) or actively kills the microorganisms (bactericidal).

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]

Experimental Protocol: MBC Assay

-

MIC Determination: Perform a broth microdilution MIC assay as described above.

-

Subculturing: From the wells showing no visible growth (at and above the MIC), aliquot a small volume and plate it onto an appropriate agar medium that does not contain the test compound.

-

Incubation: Incubate the agar plates to allow for the growth of any surviving microorganisms.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[10][11]

Time-Kill Kinetics

Time-kill assays provide valuable insights into the pharmacodynamics of an antimicrobial agent, revealing the rate at which it kills a microbial population over time.[12]

Experimental Protocol: Time-Kill Assay

-

Culture Preparation: Prepare a standardized suspension of the test microorganism in a logarithmic growth phase.

-

Exposure: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the microbial culture.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

-

Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable CFUs.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[12]

Caption: Workflow for a Time-Kill Kinetics Assay.

Investigating the Mechanism of Action

Understanding how an antimicrobial agent exerts its effects is paramount for its development as a therapeutic. Based on the chemical structure of this compound, several potential mechanisms of action can be hypothesized and investigated.

Cell Membrane Permeabilization

Many antimicrobial compounds, particularly those with phenolic structures, disrupt the integrity of the microbial cell membrane. This can be assessed using fluorescent probes that are sensitive to changes in membrane potential and permeability.

Experimental Protocol: Membrane Permeability Assay

-

Outer Membrane Permeabilization (for Gram-negative bacteria): Utilize the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces in a hydrophobic environment. Increased fluorescence upon addition of the compound indicates displacement of cations from the lipopolysaccharide layer and subsequent uptake of NPN into the membrane.

-

Inner Membrane Permeabilization: Employ a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids. An increase in PI fluorescence indicates inner membrane damage.

Caption: Conceptual Diagram of Membrane Permeabilization Assays.

DNA Interaction

Some antimicrobial agents function by binding to microbial DNA, thereby inhibiting essential processes like replication and transcription. The aromatic nature of this compound suggests the possibility of such an interaction.

Experimental Protocol: DNA Binding Assay

-